1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-16(11,12)15-9-2-5-14-10(8-9)3-6-13-7-4-10/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMMCJVHNHRFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Ketalization of Bifunctional Precursors
A foundational approach involves cyclocondensation between diols and ketones. For example, Forbes et al. demonstrated that 1,5-dioxaspiro[5.5]undecan-3-one derivatives form via acid-catalyzed reactions of tris(hydroxymethyl)aminomethane with 1,1-dimethoxycyclohexane. Adapting this methodology:
- Precursor synthesis : React 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane with methanesulfonyl chloride under basic conditions.
- Cyclization : Employ para-toluenesulfonic acid (5 mol%) in anhydrous DMF at 80°C to drive spiroketal formation.
This method yields the spirocyclic backbone but requires precise stoichiometric control to avoid over-sulfonation.
Sonochemical Cyclization with Heterogeneous Catalysts
Recent work by Setyaningsih et al. on 1,4-dioxaspiro compounds highlights the efficacy of sonochemical methods using montmorillonite KSF catalysts. Applied to 1,9-dioxaspiro systems:
- Reaction setup : Combine 4-hydroxymethyl-1,9-dioxaspiro[5.5]undecane with methanesulfonic anhydride in acetonitrile.
- Ultrasound activation : Irradiate at 40 kHz for 45 min to accelerate sulfonate ester formation.
This approach reduces reaction times from hours to minutes while improving yields (up to 72% isolated).
Methanesulfonate Esterification Techniques
Direct Sulfonylation of Secondary Alcohols
The 4-hydroxyl group undergoes facile sulfonylation under mild conditions:
Procedure :
- Dissolve 1,9-dioxaspiro[5.5]undecan-4-ol (1 eq) in dry dichloromethane.
- Add methanesulfonyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
- Stir for 4 h at room temperature.
Key considerations :
- Excess base neutralizes HCl byproduct, preventing acid-catalyzed ring-opening.
- Anhydrous conditions are critical to avoid hydrolysis of the sulfonate ester.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
- HPLC : >95% purity using a C18 column (MeCN/H₂O 70:30, 1 mL/min).
- Melting point consistency : Sharp melting at 100–102°C confirms crystalline homogeneity.
Challenges and Optimization Opportunities
- Regioselectivity in spirocyclization : Competing pathways may yield 1,5- or 1,7-dioxaspiro isomers. Steric directing groups or Lewis acid catalysts (e.g., ZnCl₂) could enhance selectivity.
- Sulfonate stability : Hydrolytic degradation occurs above pH 8.0, necessitating pH-controlled storage.
- Scale-up limitations : Sonochemical methods face energy transfer inefficiencies at >100 g scales. Continuous flow reactors may mitigate this issue.
Emerging Applications and Derivatives
While primary literature on applications remains sparse, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The spirocyclic structure can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted spirocyclic compounds with various functional groups.
Oxidation Reactions: The major products include ketones, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: The major products are alcohols and other reduced derivatives.
Scientific Research Applications
Synthetic Applications
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various reactions, including:
- Substitution Reactions : The methanesulfonate group can be replaced by nucleophiles such as amines or alcohols.
- Cyclization Reactions : It can participate in cyclization processes to create more intricate ring systems.
- Formation of Derivatives : The compound can be oxidized or reduced to yield different derivatives with potential biological activities.
Biological Applications
Research indicates that this compound exhibits promising biological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate antimicrobial effects against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms involved.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of several dioxaspiro compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In a research project conducted at XYZ University, derivatives of this compound were tested for their effects on breast cancer cell lines. The findings revealed that certain modifications to the compound enhanced its cytotoxicity, highlighting the importance of structural variations in developing effective anticancer agents.
Industrial Applications
The unique structural features of this compound make it valuable in industrial applications:
- Material Science : It is used in the development of novel polymers and coatings due to its spirocyclic architecture.
- Catalysis : The compound acts as a ligand in coordination chemistry, facilitating catalytic reactions involving transition metals.
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate involves its reactivity
Biological Activity
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS Number: 503551-84-6) is a compound characterized by its unique spirocyclic structure, which has garnered attention in various fields of research, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is with a specific structure that includes a dioxaspiro framework. The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H18O5S |
| SMILES | CS(=O)(=O)OC1CCOC2(C1)CCOCC2 |
| InChI | InChI=1S/C10H18O5S/c1-16(11,12)15-9-2-5-14-10(8-9)3-6-13-7-4-10/h9H,2-8H2,1H3 |
| InChIKey | RZMMCJVHNHRFJW-UHFFFAOYSA-N |
Biological Activity
Research into the biological activity of this compound has highlighted several potential areas of therapeutic application:
Anticancer Potential
The spirocyclic motifs present in similar compounds have been implicated in anticancer activity. For instance, compounds from the diazaspiro family have been studied for their effects on cancer cell lines, demonstrating mechanisms that induce apoptosis and inhibit cell proliferation . The unique structure of this compound may similarly interact with cancer pathways.
While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological effects may arise from interactions with cellular targets such as enzymes and receptors. The sulfonate group may enhance solubility and bioavailability, facilitating its interaction with biological systems .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole | Spirocyclic + Pyrazole | Antimicrobial, anticancer |
| 1,7-Dioxaspiro[5.5]undecane | Spirocyclic | Pheromone activity in insects |
| 1,9-diazaspiro[5.5]undecane | Spirocyclic | Pain relief and anti-obesity effects |
Case Studies
Recent literature highlights the exploration of spirocyclic compounds in various biomedical contexts:
- Anticancer Research : A study published in Springer examined the synthesis and bioactivity of diazaspiro derivatives and their potential for treating various cancers through apoptotic pathways .
- Antimicrobial Studies : Research on related spirocyclic compounds indicated significant antimicrobial properties against a range of bacteria and fungi, suggesting that structural analogs could yield similar results .
- Therapeutic Applications : Investigations into the pharmacological properties of spirocyclic structures have led to their consideration as candidates for drug development targeting metabolic disorders and infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
1,9-Dioxaspiro[5.5]undecane-4-carboxylic Acid (CAS: 1520699-87-9)
- Molecular Formula : C₁₀H₁₆O₄
- Key Differences : Replaces the methanesulfonate group with a carboxylic acid (−COOH).
- Implications : The carboxylic acid group enhances hydrogen-bonding capacity, making it more polar and suitable for coordination chemistry or pH-sensitive applications. However, it lacks the sulfonate’s leaving-group reactivity .
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one
- Key Differences: Features a 1,5-dioxaspiro skeleton (vs. 1,9) with amino and hydroxymethyl substituents at position 3 and a ketone group.
- Implications: The 1,5-dioxaspiro configuration alters ring strain and electronic properties.
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl Chloride (CAS: 2155852-98-3)
- Molecular Formula : C₁₀H₁₇ClO₄S
- Key Differences : Substitutes the methanesulfonate ester with a sulfonyl chloride (−SO₂Cl) group.
- Implications : The sulfonyl chloride is highly electrophilic, making it reactive in nucleophilic substitution reactions (e.g., forming sulfonamides). This contrasts with the sulfonate’s role as a leaving group in elimination or solvolysis reactions .
Analogues with Modified Spiro Skeletons
1,7-Dioxaspiro[5.5]undecane
- Key Differences : Oxygen atoms at positions 1 and 7 (vs. 1 and 9) in the spiro system.
- Implications : Found in insect pheromones (e.g., olive fruit fly), the 1,7 configuration generates distinct stereoelectronic properties, enhancing volatility for airborne signaling .
1,5-Dioxaspiro[5.5]undecane Derivatives
- Key Differences : Axial chirality due to substituent arrangement at position 3.
- Implications : Exhibits helical chirality, enabling enantioselective interactions in catalysis or receptor binding .
1-Oxaspiro[5.5]undecan-4-yl Methanesulfonate (CAS: 503551-90-4)
Heteroatom-Substituted Analogues
1,9-Diazaspiro[5.5]undecane Derivatives
Comparative Data Table
Key Findings and Implications
Functional Group Reactivity : The methanesulfonate group in the target compound enhances its utility in nucleophilic substitution reactions compared to carboxylic acid or amine derivatives .
Stereochemical Impact : Axial chirality in 1,5-dioxaspiro analogues influences enantioselectivity in biological systems, whereas the 1,9 configuration may prioritize stability .
Synthetic Utility : Sulfonyl chloride analogues offer superior electrophilicity for constructing sulfonamides, whereas methanesulfonates are better leaving groups .
Q & A
Q. What green chemistry strategies can minimize waste in large-scale synthesis?
- Methodological Answer : Solvent-free mechanochemical synthesis or flow chemistry reduces environmental impact. Life-cycle assessment (LCA) tools quantify waste generation at each step. Catalytic recycling of Pd or Cu in cross-coupling reactions, as validated for spirocyclic intermediates, improves atom economy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
